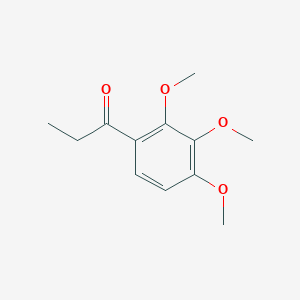
1-(2,3,4-Trimethoxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4-Trimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a propanone moiety. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2,3,4-Trimethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the condensation of 2,3,4-trimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, leading to the formation of the desired product after purification.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2,3,4-Trimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,3,4-Trimethoxyphenyl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,3,4-trimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The methoxy groups on the phenyl ring play a crucial role in its biological activity. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Its effects are mediated through pathways involving oxidative stress, cell cycle regulation, and signal transduction.
Comparaison Avec Des Composés Similaires
1-(2,3,4-Trimethoxyphenyl)propan-1-one can be compared with other similar compounds such as:
1-(3,4,5-Trimethoxyphenyl)propan-1-one: This compound has methoxy groups at different positions on the phenyl ring, leading to variations in its chemical and biological properties.
1-(2,4,5-Trimethoxyphenyl)propan-1-one: Another isomer with distinct reactivity and applications.
1-(2,3,4-Trimethoxyphenyl)ethanone: A related compound with a shorter carbon chain, affecting its physical and chemical characteristics.
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
1-(2,3,4-trimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C12H16O4/c1-5-9(13)8-6-7-10(14-2)12(16-4)11(8)15-3/h6-7H,5H2,1-4H3 |
Clé InChI |
XGELLKLPQUNEAN-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


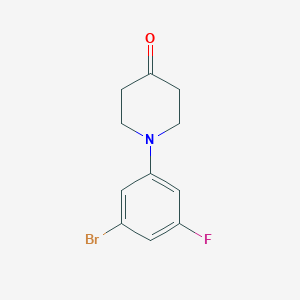
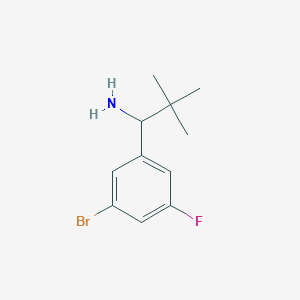
![6-Chloro-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B13040915.png)

![6-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine hcl](/img/structure/B13040919.png)
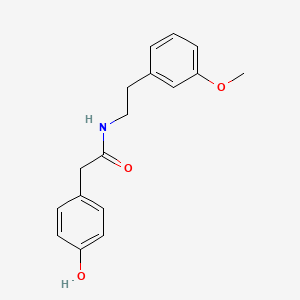
![6-Iodo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13040934.png)
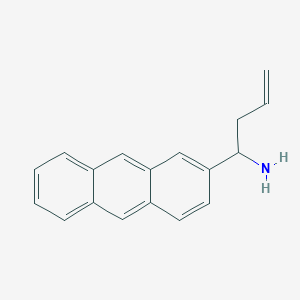
![7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B13040941.png)




![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)
